molecular formula C16H19N3O5 B6353346 4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1214000-37-9

4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B6353346
CAS No.: 1214000-37-9
M. Wt: 333.34 g/mol
InChI Key: NVAMUYXVNLMYHW-UHFFFAOYSA-N
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Description

4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C16H19N3O5 and its molecular weight is 333.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.13247072 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological properties of this compound based on various research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H18_{18}N2_{2}O5_{5}
  • Molecular Weight : 342.34 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including anticancer , anti-inflammatory , and antimicrobial properties. Below are detailed findings from various studies.

Anticancer Activity

Several studies have focused on the anticancer potential of this compound:

  • In Vitro Cytotoxicity :
    • The compound showed significant cytotoxic effects against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The IC50_{50} values were reported to be around 15 µM for A549 cells and 20 µM for MCF-7 cells .
  • Mechanism of Action :
    • The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation pathways. It has been suggested that the compound interacts with specific kinases involved in cancer cell signaling .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were assessed through various assays:

  • Inhibition of Pro-inflammatory Cytokines : Studies demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several pathogens:

  • Bacterial Strains :
    • The compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL .
  • Fungal Strains :
    • Antifungal activity was also noted against Candida albicans with an IC50_{50} value of 25 µg/mL .

Case Studies and Research Findings

A summary table of key studies is provided below:

Study ReferenceCell Line/PathogenActivityIC50_{50}/MIC Value
Xia et al. A549Anticancer15 µM
Wang et al. MCF-7Anticancer20 µM
Li et al. Staphylococcus aureusAntibacterial32 µg/mL
Zhao et al. Candida albicansAntifungal25 µg/mL

Properties

IUPAC Name

4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-22-11-5-4-8(14(23-2)15(11)24-3)12-13-9(17-7-18-13)6-10(19-12)16(20)21/h4-5,7,10,12,19H,6H2,1-3H3,(H,17,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAMUYXVNLMYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3=C(CC(N2)C(=O)O)NC=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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